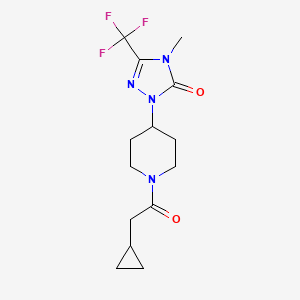

1-(1-(2-cyclopropylacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of piperidine as a core structure, which is also present in the compound of interest. For instance, the synthesis of MK-160, a compound with a cyclopropylmethyl and trifluoromethylthio groups attached to a piperidine ring, was achieved and the compound was extracted from human plasma and urine . This suggests that similar synthetic routes could potentially be applied to the compound of interest, with modifications to incorporate the 1,2,4-triazol-5(4H)-one moiety.

Molecular Structure Analysis

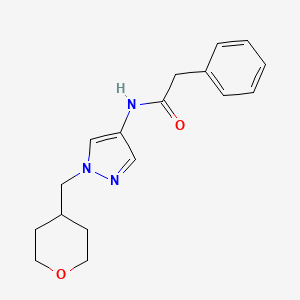

The molecular structure of the compound of interest includes several functional groups: a cyclopropylacetyl group, a piperidine ring, a methyl group, and a trifluoromethyl group attached to a 1,2,4-triazol-5(4H)-one core. The presence of a piperidine ring is a common feature in many biologically active compounds, as seen in the inhibitors of soluble epoxide hydrolase discussed in paper . The triazole ring is a critical functional group for high potency and selectivity in these inhibitors, which could imply that the triazole moiety in the compound of interest may confer similar properties.

Chemical Reactions Analysis

The compound of interest contains functional groups that are likely to participate in various chemical reactions. The cyclopropyl group can undergo ring-opening reactions, the piperidine nitrogen can act as a nucleophile or base, and the triazole ring can engage in interactions with enzymes or receptors. The trifluoromethyl group is known for its bioisosteric properties, often used to increase the metabolic stability of pharmaceuticals .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound of interest are not provided in the papers, we can infer from related compounds that it may have certain characteristics. For example, the presence of the trifluoromethyl group typically increases lipophilicity, which can affect the compound's distribution and clearance . The piperidine ring is a common motif in drug molecules and can influence the compound's basicity and conformational stability.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Anti-arrhythmic Activity : Compounds with piperidine and 1,2,4-triazole derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their anti-arrhythmic activity. These compounds show significant biological activity, indicating their potential in medical research applications (Abdel‐Aziz et al., 2009).

Antifungal and Antimicrobial Properties : Novel synthetic methods have been developed for 1,2,4-triazoles and related compounds, demonstrating antimicrobial and antifungal activities. This suggests their potential use in developing new therapeutic agents (Sangshetti et al., 2010).

Chemical Synthesis Techniques

One-Pot Synthesis Methods : Innovative one-pot synthesis techniques for creating 1,2,4-triazole derivatives, including those with piperidine rings, offer efficient pathways for the production of complex molecules. Such methodologies are crucial for advancing chemical synthesis and drug discovery processes (Zhang et al., 2013).

Crystal Structure and Bioactivity : The crystal structure analysis of compounds structurally related to the compound of interest provides insights into their biological importance and potential applications in structural characterization and molecular modeling for biological studies (Thimmegowda et al., 2009).

Molecular Modeling and Drug Design

- Docking Studies for Antifungal Activity : Molecular docking studies of triazole compounds, including those with piperidine rings, against fungal enzymes offer valuable insights into their mechanism of action. This aids in the design of more effective antifungal agents and enhances our understanding of their interactions at the molecular level (Yu et al., 2014).

properties

IUPAC Name |

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O2/c1-19-12(14(15,16)17)18-21(13(19)23)10-4-6-20(7-5-10)11(22)8-9-2-3-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZYFUIHYBQMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-cyclopropylacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(1-naphthoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550136.png)

![4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2550137.png)

![N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride](/img/structure/B2550140.png)

![Tert-butyl 5-(6-fluoropyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2550143.png)

![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2550146.png)

![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)

![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2550154.png)

![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)